2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDYICPJUXKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NO)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/O)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260880 | |
| Record name | 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79295-18-4 | |
| Record name | 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79295-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with hydroxylamine to introduce the hydroxyimino group, resulting in the formation of 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(hydroxyimino)ethylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenoxy)-1-(nitroimino)ethylamine.
Reduction: Formation of 2-(4-chlorophenoxy)-1-(amino)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(hydroxyimino)ethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenoxy group can interact with hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Data Tables
Research Implications and Gaps
- Synthetic Optimization: The low yields in chlorophenoxy-ethylamine derivatives (e.g., 14–57% in ) suggest a need for improved catalytic systems for the target compound.
- Biological Screening: No direct data exist on the target compound’s activity. Prioritizing assays for sigma receptor modulation (as in ) or enzyme inhibition (as in ) is recommended.
- Safety and Stability: Analogous compounds like 2-(4-hydroxyphenyl)ethylamine () have established safety profiles, but the hydroxyimino group may introduce novel toxicological considerations.
Biological Activity
2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by diverse research findings.
The biological activity of 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits properties that may influence multiple biochemical pathways, particularly those related to inflammation and cell signaling.
Target Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
- Receptor Modulation : It may also interact with specific receptors, leading to altered cellular responses. For instance, its structural characteristics suggest possible interactions with G-protein coupled receptors (GPCRs) involved in pain and inflammatory responses .
Pharmacological Properties
The pharmacokinetics of 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine indicate favorable absorption and distribution characteristics. Studies suggest that the compound is metabolized primarily in the liver, undergoing various biotransformation processes that enhance its bioavailability .
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited water solubility |
| Metabolism | Primarily hepatic; involves oxidation and conjugation |
| Elimination Half-life | Variable; dependent on dosage and administration route |
Biological Activity
Research has demonstrated a range of biological activities associated with this compound:
- Anti-inflammatory Effects : In vitro studies have shown that 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine significantly reduces the production of pro-inflammatory cytokines in immune cells.
- Antioxidant Activity : The compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .
- Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .
Case Studies
Several case studies illustrate the compound's efficacy in biological systems:
- In Vitro Studies : A study assessed the impact of 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine on human endothelial cells. The results indicated a significant reduction in inflammatory markers following treatment, supporting its use as an anti-inflammatory agent .
- Animal Models : In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and reduced histological signs of inflammation compared to control groups .
- Cancer Research : In vitro assays demonstrated that the compound inhibited proliferation in breast cancer cell lines, with IC50 values indicating potent activity against these cells .
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine, and what are the optimal reaction conditions?
Methodological Answer: The compound can be synthesized via a multi-step process involving:
Schiff base formation : Reacting 4-chlorophenoxyethylamine with a nitroso compound (e.g., hydroxylamine) under mild acidic conditions (pH 4–6, ethanol solvent, 60–70°C, 4–6 hours) to form the hydroxyimino intermediate .
Purification : Crystallization from ethanol/water mixtures yields the pure product.
Q. Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, 65°C, 5 h | 70–75 | ≥95% |
| 2 | Ethanol:H₂O (3:1) | 85–90 | ≥99% |
Optimization Tips : Use inert atmosphere (N₂) to prevent oxidation of the hydroxyimino group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2) .
Q. How can the purity and structural integrity of 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine be validated using spectroscopic methods?
Methodological Answer :
- 1H/13C NMR :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA, 70:30), retention time ~8.2 min .
- Mass Spectrometry : ESI-MS m/z [M+H]+ = 243.1 (calculated), confirming molecular ion .
Critical Note : Ensure anhydrous conditions during NMR analysis to avoid peak broadening from moisture .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine as an ATF4 inhibitor in cancer models?
Methodological Answer : The compound’s chlorophenoxy and hydroxyimino groups may interact with ATF4’s regulatory domains, inhibiting its transcriptional activity. Key experimental approaches:
- In vitro assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with 10–100 µM compound. Measure ATF4 downstream targets (e.g., CHOP, ASNS) via qPCR/Western blot .
- Dose-response curves : IC50 values correlate with hydroxyimino group stability; oxime tautomerism (syn/anti) affects binding affinity .
- Contradiction Analysis : Discrepancies in IC50 across studies (e.g., 25 µM vs. 50 µM) may arise from cell line variability or assay conditions (e.g., serum-free vs. serum-containing media) .
Q. Proposed Mechanism
| Target | Interaction Site | Observed Effect |
|---|---|---|
| ATF4 | Hydroxyimino group | Reduced CHOP expression |
| Proteasomes | Chlorophenoxy moiety | Delayed protein degradation |
Q. How do variations in the hydroxyimino group's configuration influence the compound's stability and reactivity under different physiological conditions?
Methodological Answer : The hydroxyimino group exists in syn/anti tautomers, affecting stability and bioactivity:
- Tautomer Stability :
- Syn form : Predominates in polar solvents (e.g., water, DMSO), stabilized by intramolecular H-bonding.
- Anti form : Favored in nonpolar solvents (e.g., chloroform), more reactive toward nucleophiles .
- pH-Dependent Degradation :
Q. Experimental Validation :
Q. How can researchers address contradictions in reported biological efficacy data for this compound?
Methodological Answer : Contradictions often arise from:
Purity Variance : Use HPLC-MS to verify compound purity (>98%) and rule out degradation products .
Assay Conditions : Standardize cell culture media (e.g., RPMI-1640 with 10% FBS) and incubation time (24–48 hours).
Metabolic Interference : Test metabolites (e.g., via liver microsome assays) to identify active/inactive forms .
Case Study : A 2021 study (IC50 = 30 µM) used serum-free media, while a 2023 study (IC50 = 60 µM) used serum-containing media, suggesting protein binding reduces bioavailability .
Q. Table 1: Stability of Hydroxyimino Group Under Physiological Conditions
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| pH 2.0, 37°C | 2.5 | 4-Chlorophenoxyacetone |
| pH 7.4, 37°C | 48.0 | None (stable) |
| pH 9.0, 37°C | 12.0 | Nitrile derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
